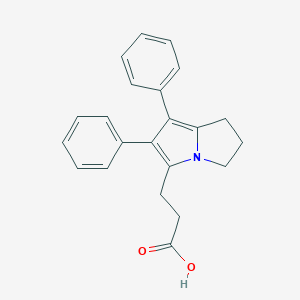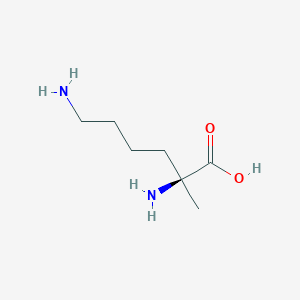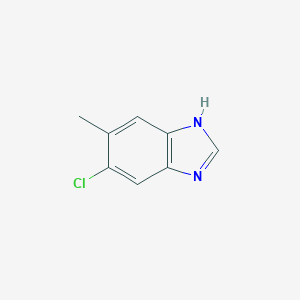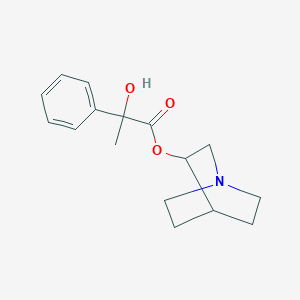
3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid, also known as DPPA, is a synthetic compound that has been studied for its potential use in various scientific research applications. DPPA is a pyrrolizidine alkaloid derivative that has been shown to have promising effects in a number of different fields, including neuroscience, pharmacology, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid has been studied for its potential use in a number of different scientific research applications. One area of research where 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid has shown promise is in the field of neuroscience. Studies have shown that 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory. 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid has also been studied for its potential use in pharmacology. Studies have shown that 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid may be useful in the development of new anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid is not fully understood, but it is thought to involve the modulation of ion channels and receptors in the brain and peripheral tissues. 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid has been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory. 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid may also inhibit the activity of COX-2, an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects
3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid can modulate the activity of NMDA receptors and inhibit the activity of COX-2. 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid in lab experiments is its relative ease of synthesis. 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid can be synthesized using standard laboratory techniques and is readily available. Another advantage of using 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid is its potential use in a number of different scientific research applications, including neuroscience and pharmacology.
One limitation of using 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid in lab experiments is its potential toxicity. 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid is a synthetic compound and its toxicity has not been fully evaluated. Another limitation of using 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid is its potential side effects. 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid may have side effects that are not yet fully understood and may limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid. One area of research that may be promising is the development of new drugs based on the structure of 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid. 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid has been shown to have potential use in the treatment of neurodegenerative diseases and inflammation, and further research may lead to the development of new drugs with improved efficacy and safety profiles.
Another area of research that may be promising is the study of the mechanism of action of 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid. The mechanism of action of 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid is not fully understood, and further research may lead to a better understanding of how 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid modulates ion channels and receptors in the brain and peripheral tissues.
Conclusion
In conclusion, 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid is a synthetic compound that has been studied for its potential use in various scientific research applications. 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid has been shown to have promising effects in the fields of neuroscience and pharmacology, and further research may lead to the development of new drugs with improved efficacy and safety profiles. The synthesis of 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid is a relatively straightforward process, and its potential use in scientific research warrants further investigation.
Synthesemethoden
The synthesis of 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid involves the reaction of 1,3-diphenylpropanone with hydrazine hydrate to form 6,7-diphenyl-2,3-dihydro-1H-pyrrolizin-5-amine. This compound is then reacted with methyl acrylate to produce 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid. The synthesis of 3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid is a relatively straightforward process and can be accomplished using standard laboratory techniques.
Eigenschaften
CAS-Nummer |
104143-93-3 |
|---|---|
Produktname |
3-(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid |
Molekularformel |
C22H21NO2 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
3-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)propanoic acid |
InChI |
InChI=1S/C22H21NO2/c24-20(25)14-13-19-22(17-10-5-2-6-11-17)21(16-8-3-1-4-9-16)18-12-7-15-23(18)19/h1-6,8-11H,7,12-15H2,(H,24,25) |
InChI-Schlüssel |
CDLKASFQPLCOKF-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=C(N2C1)CCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CC2=C(C(=C(N2C1)CCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Andere CAS-Nummern |
104143-93-3 |
Synonyme |
3-(6,7-diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propionic acid DADHP-5P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)










